![molecular formula C25H32F2O6 B13401381 [(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)
[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Desacetyl Difluprednate is a synthetic corticosteroid derived from difluprednate. It is primarily used in pharmaceutical research and development due to its potent anti-inflammatory properties. This compound is a key intermediate in the synthesis of difluprednate, which is used to treat inflammation and pain associated with ocular surgery .
Métodos De Preparación
The synthesis of 21-Desacetyl Difluprednate involves multiple steps, starting from prednisolone. The process includes fluorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of reagents such as fluorine gas, acetic anhydride, and butyric acid. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Análisis De Reacciones Químicas
21-Desacetyl Difluprednate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Esterification: This reaction involves the formation of esters by reacting with carboxylic acids or their derivatives under acidic conditions.
Aplicaciones Científicas De Investigación
21-Desacetyl Difluprednate is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the pharmaceutical industry for the synthesis of difluprednate and related compounds
Mecanismo De Acción
21-Desacetyl Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This mechanism reduces inflammation and pain by modulating the inflammatory response .
Comparación Con Compuestos Similares
21-Desacetyl Difluprednate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties. Similar compounds include:
Difluprednate: The parent compound, used for treating ocular inflammation.
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different structural features.
Dexamethasone: A more potent corticosteroid with a longer duration of action .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Propiedades
Fórmula molecular |
C25H32F2O6 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25?/m0/s1 |
Clave InChI |
BQEJAAIPKDQEPV-WKDBKKHPSA-N |
SMILES isomérico |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
SMILES canónico |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
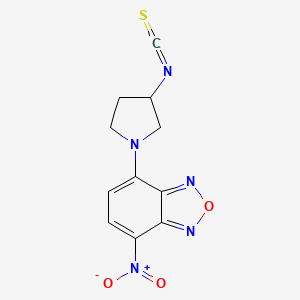
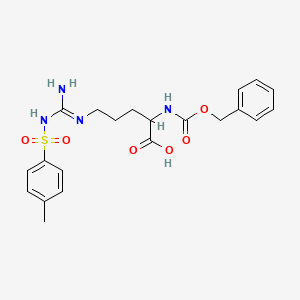
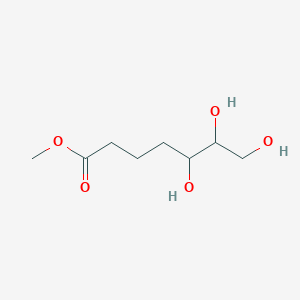
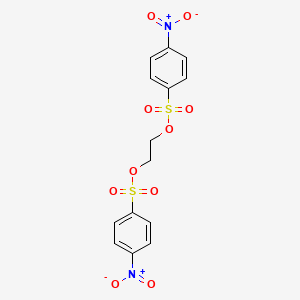
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)

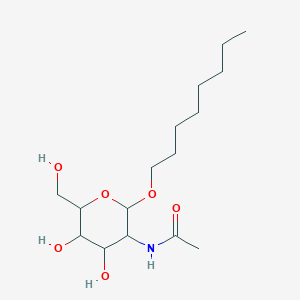
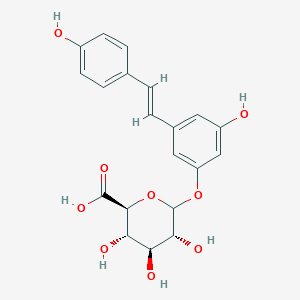
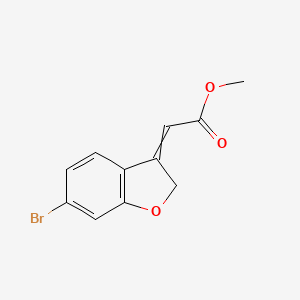
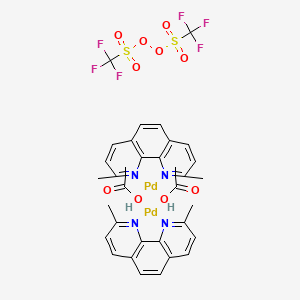

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

